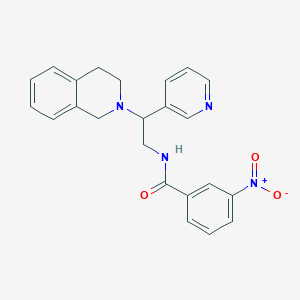

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3/c28-23(18-7-3-9-21(13-18)27(29)30)25-15-22(19-8-4-11-24-14-19)26-12-10-17-5-1-2-6-20(17)16-26/h1-9,11,13-14,22H,10,12,15-16H2,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRYPUNGGNPFDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-3-nitrobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy against specific diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 299.33 g/mol

- CAS Number : 2180010-83-5

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.

- Apoptosis Induction : Research indicates that it may promote apoptosis in cancer cells by modulating gene expression related to cell cycle regulation and apoptosis pathways.

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

- In vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM, indicating promising activity in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 18 |

Antimicrobial Activity

Emerging evidence suggests that the compound also exhibits antimicrobial properties:

- Antitubercular Activity : In a study evaluating compounds for activity against Mycobacterium tuberculosis, derivatives similar to this compound showed IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra . This positions it as a potential candidate for further development as an antitubercular agent.

Case Studies

- Study on Cancer Cell Lines : A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 40% compared to control groups.

- Antimicrobial Efficacy : In another investigation focused on tuberculosis, compounds derived from this structure were tested against resistant strains of M. tuberculosis. The results indicated that these compounds could serve as lead structures for developing new treatments for drug-resistant tuberculosis.

Toxicity and Safety Profile

Toxicity assessments have shown that this compound exhibits low cytotoxicity towards human embryonic kidney (HEK293) cells, suggesting a favorable safety profile for further development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in the aryl/heteroaryl substituents on the ethyl chain and modifications to the benzamide moiety. Below is a detailed comparison based on available

Key Observations :

Substituent Effects on Bioactivity :

- Replacement of pyridin-3-yl with thiophen-2-yl or furan-2-yl (–11) alters electronic and steric properties. Thiophene’s sulfur atom may enhance π-π stacking, while furan’s oxygen could reduce lipophilicity. The pyridine ring in the target compound likely improves solubility and hydrogen-bonding capacity compared to thiophene/furan analogs .

- The 3-nitrobenzamide group in the target compound contrasts with 4-methyl-3-nitrobenzamide () and 4-chloro-3-nitrobenzamide (). The nitro group’s electron-withdrawing nature may strengthen interactions with basic residues in target proteins, whereas methyl or chloro substituents could modulate steric bulk and hydrophobic interactions .

Linker Modifications :

- Compounds with sulfonyl linkers () exhibit cytotoxicity (IC₅₀ ~35.5 μM in HEK cells), suggesting that linker flexibility and polarity significantly influence bioactivity. The target compound’s ethyl linker may favor conformational stability over sulfonyl-containing analogs .

Diagnostic vs. Therapeutic Potential: Fluorine-18-labeled analogs () demonstrate utility in PET imaging for σ2 receptors, highlighting the benzamide scaffold’s versatility. The target compound’s lack of a radioisotope label positions it more for therapeutic than diagnostic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.